molecular formula C6H14OS B13300990 5-Methoxypentane-2-thiol

5-Methoxypentane-2-thiol

Cat. No.: B13300990
M. Wt: 134.24 g/mol
InChI Key: DTONKQMYGQEDKX-UHFFFAOYSA-N
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Description

5-Methoxypentane-2-thiol is an organic compound with the molecular formula C6H14OS It is a thiol, characterized by the presence of a sulfhydryl (-SH) group, and a methoxy group (-OCH3) attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypentane-2-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of 5-methoxypentane with thiourea, followed by hydrolysis to yield the desired thiol . The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack by the sulfur atom on the carbon atom bearing the leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypentane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.

    Substitution: Alkyl halides, thiourea, and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers or sulfides.

Mechanism of Action

The mechanism of action of 5-Methoxypentane-2-thiol involves its ability to participate in redox reactions due to the presence of the thiol group. The sulfhydryl group can undergo oxidation and reduction, making it a key player in maintaining cellular redox balance. Additionally, the methoxy group can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypentane-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical properties. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

5-methoxypentane-2-thiol

InChI

InChI=1S/C6H14OS/c1-6(8)4-3-5-7-2/h6,8H,3-5H2,1-2H3

InChI Key

DTONKQMYGQEDKX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC)S

Origin of Product

United States

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